Cas no 877-10-1 (2,3,5,6-Tetrachloro-p-xylene)

2,3,5,6-Tetrachloro-p-xylene structure
Productnaam:2,3,5,6-Tetrachloro-p-xylene
2,3,5,6-Tetrachloro-p-xylene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,4,5-tetrachloro-3,6-dimethylbenzene
- 2,3,5,6-Tetrachloro-p-xylene
- 2,3,5,6-Tetrachloro-
- 1,2,4,5-Tetrachlor-3,6-dimethyl-benzol
- 1,2,4,5-tetrachloro-3,6-dimethyl-benzene
- 1,2,4,5-Tetrachlorodimethylbenzene
- 1,2,4,5-Tetrachloroxylene
- 2,3,5,6-tetrachloro-para-xylene
- 2,5,6-Tetrachloro-p-xylene
- p-tetrachloroxylene
- Tetrachloro-p-xylene
- toluene-carbon tetrachloride
- AI3-52685
- SCHEMBL1004982
- UNII-BT3W4X6WHN
- 1,4,5-Tetrachloro-3,6-dimethylbenzene
- NS00039216
- NSC66546
- EINECS 212-887-3
- 877-10-1
- Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-
- FT-0674942
- NSC-66546
- 1,2,4,5-tetrachloro-3,6-dimethylbenzene (en)
- NSC 66546
- BT3W4X6WHN
- P-xylene, 2,3,5,6-tetrachloro
- 1,4,5-Tetrachlorodimethylbenzene
- p-Xylene,3,5,6-tetrachloro-
- AKOS004905113
- Benzene,2,4,5-tetrachloro-3,6-dimethyl-
- DTXSID60236565
- p-Xylene, 2,3,5,6-tetrachloro-
-
- MDL: MFCD00018121
- Inchi: InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
- InChI-sleutel: CTSQZGJZQUVGBQ-UHFFFAOYSA-N
- LACHT: CC1=C(C(=C(C)C(=C1Cl)Cl)Cl)Cl
Berekende eigenschappen
- Exacte massa: 241.92200
- Monoisotopische massa: 241.922361g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 127
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.6545 (estimate)
- Smeltpunt: 172.35°C
- Kookpunt: 272.29°C (estimate)
- Brekindex: 1.5149 (estimate)
- PSA: 0.00000
- LogboekP: 4.91700
2,3,5,6-Tetrachloro-p-xylene Beveiligingsinformatie
2,3,5,6-Tetrachloro-p-xylene Douanegegevens
- HS-CODE:2903999090
- Douanegegevens:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,3,5,6-Tetrachloro-p-xylene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | T291350-100mg |
2,3,5,6-Tetrachloro-p-xylene |
877-10-1 | 100mg |
$ 234.00 | 2023-09-06 | ||
A2B Chem LLC | AH88347-1g |
2,3,5,6-tetrachloro-p-xylene |
877-10-1 | 1g |
$277.00 | 2023-12-29 | ||
TRC | T291350-1g |
2,3,5,6-Tetrachloro-p-xylene |
877-10-1 | 1g |
$ 1774.00 | 2023-09-06 | ||
TRC | T291350-1000mg |
2,3,5,6-Tetrachloro-p-xylene |
877-10-1 | 1g |
$1774.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644713-1g |
1,2,4,5-Tetrachloro-3,6-dimethylbenzene |
877-10-1 | 98% | 1g |
¥1562.00 | 2024-04-27 |
2,3,5,6-Tetrachloro-p-xylene Gerelateerde literatuur
-
Chung Ying Chan,Peter J. Barnard Dalton Trans. 2015 44 19126
-
2. Co-ordinative abilities of ligands which favour S,S chelation: copper(I) halide complexes of N,N′-diphenyldithiomalonamide. The crystal and molecular structure of bis(N,N′-diphenyldithiomalonamide)copper(I) iodide–methanol (2/1)Luigi P. Battaglia,Anna Bonamartini Corradi,Armando Marzotto,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1988 1713
-
4. Co-ordinative abilities of ligands which favour S,S chelation: copper(I) halide complexes of N,N′-diphenyldithiomalonamide. The crystal and molecular structure of bis(N,N′-diphenyldithiomalonamide)copper(I) iodide–methanol (2/1)Luigi P. Battaglia,Anna Bonamartini Corradi,Armando Marzotto,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1988 1713
-
5. Chemistry of polynuclear metal complexes with bridging carbene or carbyne ligands. Part 58. Some reactions of the compounds [MW(μ-CC6H4Me-4)(CO)3(η5-C9H7)(η5-C2B9H9Me2)](M = Mo or W); crystal structures of the complexes [W2(μ-CC6H4Me-4)(CO)2(L)(η5-C9H7)(η5-C2B9H9Me2)][L = N2C(C6H4Me-4)2 or O]Judith A. K. Howard,Alun P. James,Alasdair N. de M. Jelfs,Christine M. Nunn,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1987 1221
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